molecular formula C11H11F3O3 B5804150 methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate

methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate

Cat. No.: B5804150
M. Wt: 248.20 g/mol
InChI Key: IISDTIVIEHHIHD-UHFFFAOYSA-N
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Description

Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate is an organic compound with the molecular formula C11H11F3O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atoms of the benzene ring are substituted with a trifluoroethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the trifluoroethoxy group. The reaction conditions often include:

    Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to form methyl 4-hydroxybenzoate.

    Introduction of Trifluoroethoxy Group: The methyl 4-hydroxybenzoate is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate is unique due to the presence of both the trifluoroethoxy group and the methyl group on the benzoate ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-(2,2,2-trifluoroethoxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-16-10(15)9-4-2-8(3-5-9)6-17-7-11(12,13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISDTIVIEHHIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2,2-Trifluoroethanol (0.35 mL, 4.80 mmol) was dissolved in THF (2 mL) and cooled to 0 C under nitrogen. Sodium hydride (60% dispersion in mineral oil, 0.192 g, 4.80 mmol) was added portionwise and the mixture stirred for 10 min. A solution of methyl 4-(bromomethyl)benzoate in THF (3 mL) was added, the mixture was warmed to room temperature and then heated to 50 C for 3 h. The mixture was then diluted with water (15 mL) and EtOAc (20 mL). The organic layer was separated and the aqueous neutralised with 1M hydrochloric acid. The aqueous layer was further extracted with EtOAc (2×20 mL). The combined organic layers were dried over sodium sulfate and concentrated under vacuum to afford the title compound as a colourless oily residue (1.05 g, 97%). 1H NMR (500 MHZ, CDCl3) δ ppm 7.95 (2H, d), 7.33 (2H, d), 4.64 (2H, s), 3.83 (3H, s) and 3.77 (2H, q).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.192 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
97%

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